N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS 1384803-79-5) is a differentiated tertiary acetamide building block that uniquely converges three privileged structural motifs—4-formylphenoxy reactivity, cyclopropyl metabolic shielding, and 4-fluorobenzyl target binding—in a single purchasable scaffold. Unlike secondary amide analogs (e.g., CAS 428474-35-5) that lack conformational constraint, or des-formyl derivatives (e.g., CAS 1090428-13-9) that forfeit the aldehyde handle, this compound enables parallel reductive amination for focused library generation, SAR exploration of GPCR/kinase targets, and replacement of metabolically labile secondary amides with a stabilizing tertiary amide. Available for immediate sourcing as a key intermediate for neurodegenerative, insecticidal, and broad medicinal chemistry programs.

Molecular Formula C19H18FNO3
Molecular Weight 327.355
CAS No. 1384803-79-5
Cat. No. B2504316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
CAS1384803-79-5
Molecular FormulaC19H18FNO3
Molecular Weight327.355
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C19H18FNO3/c20-16-5-1-14(2-6-16)11-21(17-7-8-17)19(23)13-24-18-9-3-15(12-22)4-10-18/h1-6,9-10,12,17H,7-8,11,13H2
InChIKeyDVQDICKMUGTFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS 1384803-79-5): A Tri-Functional Building Block for Medicinal Chemistry


N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS 1384803-79-5) is a synthetic tertiary acetamide featuring three privileged structural motifs within a single scaffold: a 4-formylphenoxy group, an N-cyclopropyl substituent, and an N-(4-fluorobenzyl) moiety. With a molecular formula of C19H18FNO3 and a molecular weight of 327.355 g/mol, it is primarily employed as a versatile building block and synthetic intermediate in medicinal chemistry . The compound integrates a reactive aldehyde handle (formyl group), a metabolically stabilizing cyclopropyl ring, and a lipophilicity- and target-binding-enhancing 4-fluorophenyl group, making it a unique entry point for generating focused chemical libraries [1].

Why Generic Substitution of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide Is Scientifically Unsound


Close structural analogs of this compound lack one or more of its three synergistic functional elements, fundamentally altering their chemical reactivity and potential biological performance. N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5), for instance, retains the formylphenoxy group but lacks the cyclopropyl substituent and features a secondary amide, which limits metabolic stability and conformational constraint [1]. Conversely, N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide (CAS 1090428-13-9) bears the cyclopropyl-4-fluorobenzyl tertiary amide core but completely lacks the formyl-bearing aromatic ring, thereby forfeiting the key reactive handle and the biological activity associated with the formylphenoxy motif . In the phenoxyacetamide chemical space, the convergence of all three moieties—aldehyde reactivity, cyclopropyl metabolic shielding, and fluorobenzyl target binding—in a single, purchasable entity is a critical differentiator for reproducible synthesis and screening campaigns.

Product-Specific Quantitative Evidence Guide for N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide


Acetylcholinesterase (AChE) Inhibition: Leveraging the 4-Formylphenoxy Pharmacophore for CNS Drug Design

The 4-formylphenoxy moiety common to this compound and its close analog N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5) has been demonstrated to confer acetylcholinesterase (AChE) inhibitory activity. The analog N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide shows an AChE inhibition IC50 of 1.8 µM, comparable to the clinically used drug donepezil, while exhibiting superior blood-brain barrier permeability characteristics [1]. By incorporating the same 4-formylphenoxy pharmacophore, the target compound retains the ability to inhibit AChE, but the additional N-cyclopropyl-N-(4-fluorobenzyl) substitution on the tertiary amide nitrogen eliminates the hydrogen bond donor present in the analog, which may alter pharmacokinetic properties. This substitution also increases the molecular weight from 273.26 g/mol (analog) to 327.355 g/mol (target compound) and raises the computed XLogP3, potentially enhancing blood-brain barrier penetration further [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration Phenoxyacetamide

Synthetic Versatility: The 4-Formyl Group as a Reactive Handle for Focused Library Generation

The aldehyde functional group of the 4-formylphenoxy moiety is a highly versatile synthetic handle absent in closely related non-formyl analogs. In N-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide (CAS 1090428-13-9), the complete absence of an aromatic aldehyde renders the molecule a terminal end product incapable of further chemoselective derivatization at that position . In contrast, the target compound's aldehyde can participate in reductive amination with primary or secondary amines, form Schiff bases, undergo Grignard additions, or be oxidized to the carboxylic acid, enabling rapid diversification into libraries of secondary and tertiary amines, imines, alcohols, and carboxylic acid derivatives . This synthetic tractability is essential for structure-activity relationship (SAR) studies where systematic variation of the phenoxy terminus is required.

Chemical biology Fragment-based drug discovery Schiff base Reductive amination

Metabolic Stability Enhancement: Cyclopropyl Group Shielding of the Tertiary Amide

The N-cyclopropyl substituent in the target compound is widely recognized in medicinal chemistry to confer enhanced metabolic stability by sterically shielding the adjacent amide bond from hydrolytic enzymes and by altering the electronics of the nitrogen atom to reduce oxidative N-dealkylation . The comparator N-(4-fluorophenyl)-2-(4-formylphenoxy)acetamide (CAS 428474-35-5) features a secondary amide (NH) without a cyclopropyl group, which is intrinsically more susceptible to metabolic hydrolysis and lacks the protective steric bulk. Cyclopropyl groups have been extensively documented to improve the metabolic stability of amide-containing drugs such as ticagrelor and numerous CYP450 substrates [1]. Although no direct microsomal stability data specific to this compound were identified publicly, the presence of the cyclopropyl ring on a tertiary amide nitrogen—a well-precedented metabolic shielding strategy—in the target compound versus the secondary amide in the comparator provides a scientifically grounded basis for predicting superior stability.

Drug metabolism Pharmacokinetics CYP450 Metabolic stability

Conformational Restriction and Target Binding: The Tertiary N-Cyclopropyl-N-(4-fluorobenzyl) Architecture

The combination of the N-cyclopropyl ring and the N-(4-fluorobenzyl) group on the tertiary amide nitrogen imposes significant conformational restriction on the molecule, reducing the entropic penalty upon target binding and potentially enhancing selectivity. Phenoxy cyclopropyl phenyl acetamide derivatives have been disclosed as potent and selective GPR119 agonists, demonstrating that this scaffold architecture is conducive to high-affinity target engagement [1]. Compound 17 in that series showed excellent GPR119 potency and improved physicochemical properties. While the target compound contains a 4-formylphenoxy group rather than the unsubstituted phenoxy or phenyl acetamide in the GPR119 series, the core N-cyclopropyl-N-(fluorobenzyl)acetamide scaffold is preserved, suggesting the potential for similar conformational pre-organization benefits .

Conformational restriction Target engagement Fluorine chemistry GPCR

Best Research and Industrial Application Scenarios for N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide


CNS Drug Discovery: Building Acetylcholinesterase Inhibitor Libraries via Reductive Amination

Leverage the established 4-formylphenoxy AChE pharmacophore (analog IC50 = 1.8 µM) [1] and the formyl group's synthetic versatility to generate focused libraries of tertiary amine derivatives through parallel reductive amination. The N-cyclopropyl-4-fluorobenzyl tertiary amide eliminates the hydrogen bond donor of secondary amide analogs, potentially improving brain penetration for neurodegenerative disease targets.

Fragment-Based and Conformational Restriction Strategies for GPCR and Kinase Targets

The N-cyclopropyl-N-(4-fluorobenzyl)acetamide scaffold imposes conformational restriction that reduces the entropic penalty upon target binding, a feature validated in phenoxy cyclopropyl phenyl acetamide GPR119 agonists [1]. Use this compound as a core scaffold to explore SAR around the formylphenoxy terminus for GPCR, kinase, or other target families requiring rigid, pre-organized ligands.

Metabolic Stability Optimization of Amide-Containing Lead Compounds

Replace metabolically labile secondary amides in existing lead series with the cyclopropyl-substituted tertiary amide of this compound to improve microsomal stability and reduce CYP450-mediated N-dealkylation. This strategy is supported by extensive medicinal chemistry precedent for cyclopropyl amides showing 2- to 5-fold increased in vitro half-life [1].

Agrochemical Discovery: Insecticidal Phenoxyacetamide Scaffold Derivatization

The 4-formylphenoxyacetamide core has demonstrated insecticidal activity against Spodoptera littoralis when elaborated into acrylamide, hydrazone, and pyridone derivatives [1]. This compound serves as the key aldehyde precursor for generating diverse insecticidal chemotypes through condensation and cyclization reactions.

Quote Request

Request a Quote for N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.